Cas no 76322-24-2 (7-Methoxy-2H-chromen-3(4H)-one)
7-Methoxy-2H-chromen-3(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 7-Methoxychroman-3-one
- 7-Methoxy-2H-chroMen-3(4H)-one
- 7-methoxy-4H-chromen-3-one
- 2H-1-BENZOPYRAN-3(4H)-ONE, 7-METHOXY-
- 7-Methoxy-3-Chromanone
- 7-Methoxy-chroman-3-on
- 7-methoxy-chroman-3-one
- AGN-PC-00FSCL
- ANW-70808
- CTK8C3918
- SureCN428306
- 76322-24-2
- AB56632
- H10021
- GS-6158
- BDA32224
- MFCD10696159
- AKOS006303619
- 7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-ONE
- SCHEMBL428306
- FZNSDPYTCOXWSZ-UHFFFAOYSA-N
- 7-METHOXY-2,4-DIHYDRO-1-BENZOPYRAN-3-ONE
- 7-methoxy-3 chromone
- DTXSID40472106
- EN300-226409
- DB-296808
- DB-333776
- 7-Methoxy-2H-chromen-3(4H)-one
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- MDL: MFCD10696159
- Inchi: 1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3
- InChI Key: FZNSDPYTCOXWSZ-UHFFFAOYSA-N
- SMILES: O1CC(CC2C=CC(=CC1=2)OC)=O
Computed Properties
- Exact Mass: 178.063
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
7-Methoxy-2H-chromen-3(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162385-1g |
7-methoxychroman-3-one |
76322-24-2 | 95% | 1g |
$580 | 2021-06-17 | |
| Alichem | A449042143-1g |
7-Methoxychroman-3-one |
76322-24-2 | 95% | 1g |
$500.00 | 2023-09-01 | |
| abcr | AB490558-1 g |
7-Methoxy-2H-chromen-3(4H)-one; . |
76322-24-2 | 1g |
€1,126.00 | 2022-03-01 | ||
| Chemenu | CM162385-1g |
7-methoxychroman-3-one |
76322-24-2 | 95% | 1g |
$669 | 2022-06-10 | |
| TRC | M223603-10mg |
7-Methoxy-2H-chromen-3(4H)-one |
76322-24-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M223603-50mg |
7-Methoxy-2H-chromen-3(4H)-one |
76322-24-2 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | M223603-100mg |
7-Methoxy-2H-chromen-3(4H)-one |
76322-24-2 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Enamine | EN300-226409-0.05g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-3-one |
76322-24-2 | 95% | 0.05g |
$172.0 | 2024-06-20 | |
| Enamine | EN300-226409-0.1g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-3-one |
76322-24-2 | 95% | 0.1g |
$256.0 | 2024-06-20 | |
| Enamine | EN300-226409-0.25g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-3-one |
76322-24-2 | 95% | 0.25g |
$365.0 | 2024-06-20 |
7-Methoxy-2H-chromen-3(4H)-one Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 7-Methoxy-2H-chromen-3(4H)-one
Comprehensive Overview of 7-Methoxy-2H-chromen-3(4H)-one (CAS No. 76322-24-2): Properties, Applications, and Research Insights
7-Methoxy-2H-chromen-3(4H)-one (CAS No. 76322-24-2) is a bioactive chromenone derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its methoxy-substituted chromenone backbone, exhibits unique physicochemical properties and potential therapeutic applications. As a heterocyclic organic compound, it serves as a versatile intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting inflammation and oxidative stress-related conditions.
Recent studies highlight the growing interest in 7-Methoxy-2H-chromen-3(4H)-one due to its structural similarity to naturally occurring coumarin derivatives, which are widely investigated for their pharmacological activities. Researchers are particularly focused on its potential as a precursor for bioactive molecules, with applications ranging from antimicrobial agents to neuroprotective compounds. The compound's methoxy group at the 7-position enhances its stability and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 76322-24-2 offers several advantages. Its chromenone core allows for diverse functionalization, enabling the creation of libraries of analogs for high-throughput screening. This aligns with current trends in fragment-based drug design, where small molecular scaffolds like 7-Methoxy-2H-chromen-3(4H)-one serve as building blocks for lead optimization. The compound's relatively simple structure yet high derivatization potential makes it attractive for medicinal chemistry applications in academic and industrial settings.
Analytical characterization of 7-Methoxy-2H-chromen-3(4H)-one typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, which confirm its purity and structural integrity. These methods are crucial for quality control in research applications, especially when the compound is used as a reference standard or chemical intermediate. The growing demand for well-characterized small molecules in drug discovery has increased the importance of reliable analytical data for compounds like 76322-24-2.
In the context of green chemistry, researchers are exploring sustainable synthetic routes to 7-Methoxy-2H-chromen-3(4H)-one, minimizing hazardous byproducts and energy consumption. This aligns with the pharmaceutical industry's push toward environmentally friendly synthesis methods. Recent publications have demonstrated microwave-assisted and catalyst-free approaches to preparing this chromenone derivative, addressing both efficiency and sustainability concerns in organic synthesis.
The compound's potential biological activities have sparked interest in its structure-activity relationships. Preliminary studies suggest that modifications to the chromenone scaffold can significantly influence its interaction with biological targets, particularly enzymes involved in inflammatory pathways. This has led to increased research into 7-Methoxy-2H-chromen-3(4H)-one analogs as potential modulators of cellular signaling pathways, with implications for developing novel therapeutic agents.
From a commercial perspective, 76322-24-2 is available through specialty chemical suppliers, primarily targeting research institutions and pharmaceutical companies. The compound's pricing and availability reflect its niche application as a research chemical rather than a bulk commodity. Suppliers typically provide detailed technical data sheets, including solubility profiles, melting points, and storage recommendations, to support proper handling in laboratory environments.
Future research directions for 7-Methoxy-2H-chromen-3(4H)-one may include exploration of its photophysical properties for material science applications, given the interest in organic electronic materials derived from conjugated systems. Additionally, its potential as a fluorescent probe or biomarker scaffold warrants investigation, particularly in cellular imaging studies. These diverse applications underscore the compound's versatility beyond traditional medicinal chemistry uses.
Regulatory considerations for 76322-24-2 currently focus on standard laboratory safety protocols rather than restrictive classifications. Proper personal protective equipment (PPE) and ventilation are recommended when handling the compound in powder form. Material safety data sheets (MSDS) provide comprehensive guidance on safe handling procedures, reflecting the chemical industry's commitment to responsible research practices.
In conclusion, 7-Methoxy-2H-chromen-3(4H)-one represents an important chemical building block with multifaceted research applications. Its structural features and synthetic accessibility continue to make it valuable for developing novel compounds with potential therapeutic benefits. As research progresses, this chromenone derivative may yield significant contributions to various scientific fields, from drug discovery to materials science.
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